molecular formula C15H15NO B1392242 4-(2,6-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187167-71-0

4-(2,6-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392242
CAS RN: 1187167-71-0
M. Wt: 225.28 g/mol
InChI Key: XSIDGMANAZORFM-UHFFFAOYSA-N
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Description

The compound “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 2-position and a 2,6-dimethylbenzoyl group at the 4-position .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” are not available, pyridine derivatives are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” would be influenced by its molecular structure. For instance, the presence of the pyridine ring could contribute to its basicity, while the benzoyl group could influence its reactivity .

Scientific Research Applications

Antimicrobial Research

This compound has shown potential in the development of new antimicrobial agents. Its structure can be modified to target specific bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase, which is crucial for bacterial growth . This opens up possibilities for creating novel antibiotics that can combat resistant strains of bacteria.

Organic Synthesis

In the field of chemistry, “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” serves as a building block for synthesizing complex organic molecules. Its benzoyl and pyridine components are key functional groups that can undergo various chemical reactions, making it a versatile reagent for constructing pharmacologically active compounds.

Material Science

Researchers in material science may explore the use of this compound in the synthesis of new polymeric materials. Its aromatic structure could contribute to the thermal stability and mechanical strength of polymers, which are desirable properties in materials used for high-performance applications .

Pharmaceutical Development

“4-(2,6-Dimethylbenzoyl)-2-methylpyridine” could be instrumental in pharmaceutical research, particularly in the synthesis of drug candidates. Its molecular framework allows for the attachment of different pharmacophores, which are the parts of a molecule responsible for its biological activity.

Biotechnology

In biotechnological applications, this compound might be used as a precursor for developing biochemical assays or as a molecular probe to study biological systems. Its ability to interact with various enzymes and receptors can provide insights into their functioning and aid in the discovery of new biotechnological tools .

Environmental Science

The environmental impact of chemicals is an important area of study. “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” could be examined for its biodegradability and potential use in environmentally friendly processes or materials. Understanding its interaction with environmental factors is crucial for developing sustainable chemical practices .

Analytical Chemistry

Due to its distinct chemical structure, “4-(2,6-Dimethylbenzoyl)-2-methylpyridine” can be used as a standard or reference compound in analytical methods such as chromatography and spectroscopy. It helps in the accurate identification and quantification of substances in complex mixtures .

Industrial Applications

On an industrial scale, this compound may find applications in the synthesis of dyes, pigments, or other specialty chemicals. Its structural properties can impart specific characteristics to the end products, such as colorfastness or resistance to degradation under various conditions .

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(2,6-Dimethylbenzoyl)-2-methylpyridine”. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target .

properties

IUPAC Name

(2,6-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-7-8-16-12(3)9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIDGMANAZORFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222951
Record name (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylbenzoyl)-2-methylpyridine

CAS RN

1187167-71-0
Record name (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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